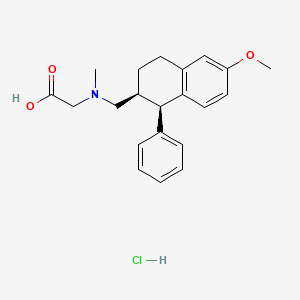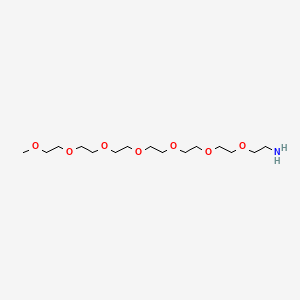
2,5,8,11,14,17,20-Heptaoxadocosan-22-amina
Descripción general
Descripción
“2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is a monodisperse polyethylene glycol (PEG) derivative with an amine group . The amine group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various applications .
Molecular Structure Analysis
The molecular formula of “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” is C15H33NO7 . Its InChI code is 1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 .
Chemical Reactions Analysis
As mentioned earlier, the amine group in “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” can react with carboxylic acids, activated NHS esters, and carbonyls . This makes it a versatile reagent in bioconjugation, drug delivery, and surface functionalization
Aplicaciones Científicas De Investigación
Bioconjugación
La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas. “2,5,8,11,14,17,20-Heptaoxadocosan-22-amina” se puede utilizar en bioconjugación para unir biomoléculas para diversas aplicaciones de investigación .
Administración de fármacos
Este compuesto se puede utilizar en sistemas de administración de fármacos. Se puede utilizar para modificar las propiedades de las moléculas de fármacos para mejorar su solubilidad, estabilidad y biodisponibilidad .
Hidrogel de PEG
“this compound” se puede utilizar en la formación de hidrogeles de PEG (polietilenglicol). Estos hidrogeles tienen aplicaciones en ingeniería de tejidos y medicina regenerativa .
Entrecruzamiento
Este compuesto puede actuar como un entrecruzamiento en la química de polímeros. Los entrecruzamientos se utilizan para crear conexiones entre moléculas grandes, lo que puede modificar las propiedades del material resultante .
Funcionalización de la superficie
“this compound” se puede utilizar para la funcionalización de la superficie. Este proceso implica la modificación de la superficie de un material para alterar sus propiedades, lo que puede ser beneficioso en una variedad de aplicaciones científicas e industriales .
Mecanismo De Acción
Target of Action
The primary target of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, also known as m-PEG7-Amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine acts as a linker molecule in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The interaction between the compound and its targets leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, transcriptional regulation, and immune response .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular effect of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine’s action is the selective degradation of target proteins . This can lead to changes in cellular functions depending on the role of the degraded protein .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that it may be sensitive to light, moisture, and temperature variations.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170572-38-0 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



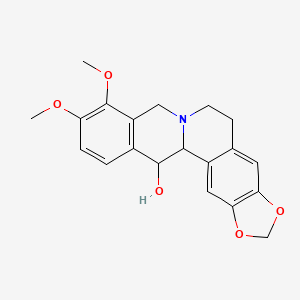

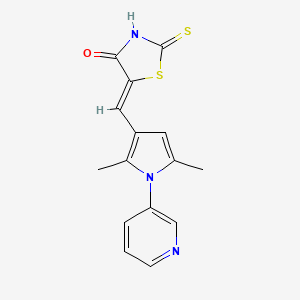
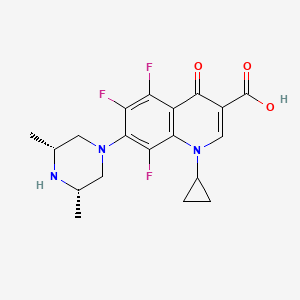
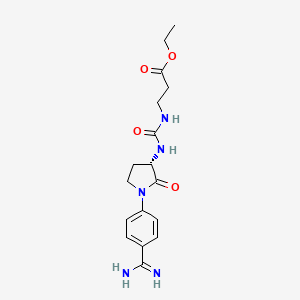

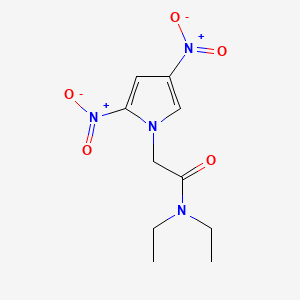
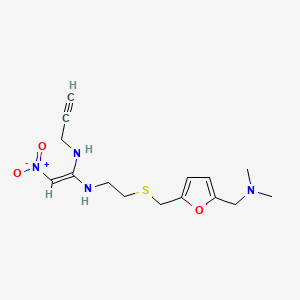
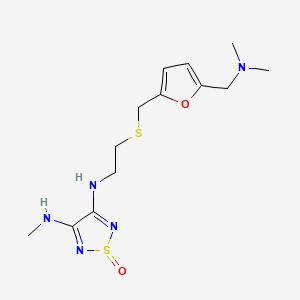
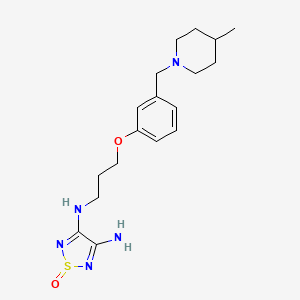
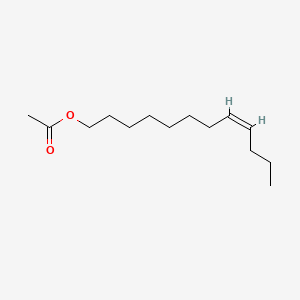

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
